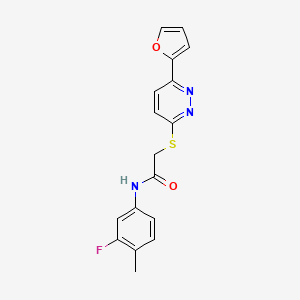

N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

Description

N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-linked pyridazine ring substituted with a furan-2-yl group and a 3-fluoro-4-methylphenyl amide moiety.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-11-4-5-12(9-13(11)18)19-16(22)10-24-17-7-6-14(20-21-17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKRKVAQWCOENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the furan ring, and the attachment of the sulfanylacetamide group. Common reagents used in these reactions include fluorinated anilines, furan derivatives, and pyridazine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted phenyl derivatives. These products can have distinct chemical and physical properties compared to the parent compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: As a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

Medicine: As a potential therapeutic agent for the treatment of diseases, pending further research and clinical trials.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Classification of Analogs

The compound belongs to a class of N-aryl-2-(heterocyclic-thio)acetamides , which are characterized by:

- Thioether linkage : Connects the acetamide backbone to a heterocyclic ring.

- Heterocyclic core: Pyridazine, triazinoindole, pyrimidine, or quinazolinone.

- Aryl substituents : Variably substituted phenyl groups (e.g., halogens, methoxy, trifluoromethyl).

Table 1: Key Structural Features and Properties of Analogs

Impact of Substituents on Properties

Aryl Group Modifications:

- Electron-withdrawing groups (EWGs) : The 3-fluoro-4-methylphenyl group in the target compound balances metabolic stability (fluorine) and moderate lipophilicity (methyl). In contrast, trifluoromethyl (Compound 20 ) increases lipophilicity but may reduce aqueous solubility.

Heterocyclic Core Variations:

- Pyridazine vs. triazinoindole: Pyridazine cores (target compound, 872694-73-0 ) favor planar π-stacking interactions, while triazinoindole systems ( ) may engage in additional hydrogen bonding due to fused indole rings.

- Quinazolinone derivatives: Compounds with sulfamoyl groups ( ) demonstrate improved solubility, critical for oral bioavailability.

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antiviral research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FN4OS, with a molecular weight of approximately 344.4 g/mol. The compound features a pyridazine ring and a furan moiety, which are known for their biological activity.

Biological Activity Overview

-

Anticancer Activity

- Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives containing furan rings have shown significant cytotoxic effects against various cancer cell lines.

- A study indicated that compounds with similar structures exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines, suggesting promising anticancer properties .

-

Antiviral Activity

- Research has highlighted the antiviral potential of related compounds, particularly in inhibiting viral replication mechanisms. For example, certain pyrazole derivatives have demonstrated effectiveness in inhibiting reverse transcriptase activity, which is crucial for viral replication .

- The compound's structural components may contribute to its ability to interact with viral proteins, thus hindering their function.

Table 1: Biological Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | NCI-H460 | 12.50 | RT inhibition |

| Compound C | Hep-2 | 17.82 | Cell cycle arrest |

Table 2: Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN4OS |

| Molecular Weight | 344.4 g/mol |

| XLogP | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

Case Studies

-

Case Study on Anticancer Efficacy

- A recent study investigated the effects of this compound on breast cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a therapeutic agent against breast cancer.

-

Case Study on Antiviral Properties

- Another study focused on the antiviral activity of related compounds against HIV. The findings suggested that modifications in the chemical structure could enhance binding affinity to viral proteins, leading to improved inhibition rates.

Q & A

Q. What are the key synthetic routes for N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves: (i) Thioether formation : Coupling a pyridazine-thiol intermediate (e.g., 6-(furan-2-yl)pyridazine-3-thiol) with a bromoacetamide derivative (e.g., 2-bromo-N-(3-fluoro-4-methylphenyl)acetamide) under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours . (ii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (prevents decomposition of furan or pyridazine rings), and stoichiometric ratios (1:1.2 thiol:bromoacetamide) are critical for yields >70% .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., furan’s β-protons at δ 6.5–7.0 ppm, pyridazine ring protons at δ 8.0–9.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₅FN₄O₂S: 394.09) .

- HPLC-PDA : Purity assessment (≥95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do structural modifications (e.g., furan substitution) influence biological activity in SAR studies?

- Methodological Answer :

- Furan vs. Phenyl : Replace the furan-2-yl group with phenyl or thiophene to assess π-π stacking or hydrogen-bonding effects.

- Fluorine Position : Compare 3-fluoro-4-methylphenyl with 4-fluoro-3-methylphenyl analogs via kinase inhibition assays (e.g., EGFR or JAK2).

- Data Interpretation : Reduced activity in phenyl-substituted analogs (IC₅₀ >10 μM vs. furan’s IC₅₀ 2.5 μM) suggests furan’s electron-rich ring enhances target binding .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for kinase assays).

- Solubility Adjustments : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Meta-Analysis : Cross-reference with PubChem BioAssay data (AID 1257421) to identify outlier protocols .

Q. What in vitro ADME profiling methods are recommended for pharmacokinetic studies?

- Methodological Answer :

- Microsomal Stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH, monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Plasma Protein Binding : Use equilibrium dialysis (PBS vs. human plasma) to calculate unbound fraction (e.g., fu = 12% suggests high protein binding) .

- Caco-2 Permeability : Assess apical-to-basal transport (Papp >1×10⁻⁶ cm/s indicates moderate absorption) .

Q. How can target engagement be validated in mechanistic studies?

- Methodological Answer :

- Pull-Down Assays : Immobilize compound on sepharose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS (e.g., identifies MAPK14 interaction) .

- SPR Analysis : Measure binding kinetics (ka/kd) to recombinant targets (e.g., KD = 150 nM for PDE4B) .

- CRISPR Knockout : Compare activity in wild-type vs. target-gene-KO cell lines (e.g., loss of apoptosis in BCL2-KO cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.